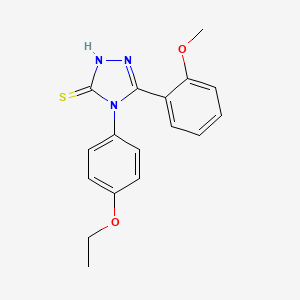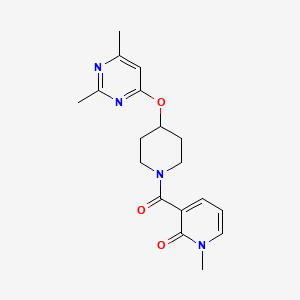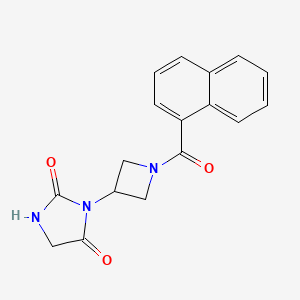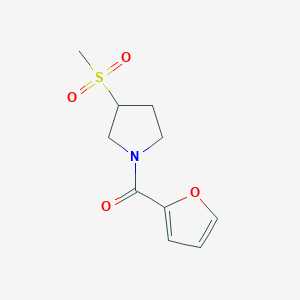
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methylthiophene-2-carboxamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered cyclic ether, attached to a methoxyphenyl group and a methylthiophene group via a carboxamide linkage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves the formation of the tetrahydropyran ring, possibly through a cyclization reaction . The attachment of the methoxyphenyl and methylthiophene groups could be achieved through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydropyran ring, the methoxyphenyl group, and the methylthiophene group. The carboxamide linkage would provide a site of polarity, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ether linkage in the tetrahydropyran ring could be cleaved under acidic conditions. The carboxamide group could participate in hydrolysis or condensation reactions .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A novel approach for the synthesis of pyrazole derivatives, including structures related to N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methylthiophene-2-carboxamide, has been developed. These compounds have been characterized by various spectroscopic methods and crystal structure analyses, revealing insights into their molecular geometries, electronic structures, and potential applications in material science and pharmaceuticals (Kumara et al., 2018).
Cytotoxicity and Anticancer Potential
Research has explored the synthesis of pyrazole and pyrimidine derivatives with structural similarities to the compound , investigating their cytotoxic activities against cancer cell lines. These studies highlight the potential of such compounds in the development of new anticancer agents (Hassan et al., 2014).
Pharmaceutical Synthesis and Optimization
Efforts to develop orally active pharmaceuticals have led to the synthesis of compounds structurally related to N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methylthiophene-2-carboxamide. These efforts include optimizations to improve synthesis yield, cost-effectiveness, and potential applications in drug development (Ikemoto et al., 2005).
Material Science Applications
Investigations into the synthesis and properties of compounds with the core structure of N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methylthiophene-2-carboxamide reveal their potential in material science. This includes applications in electrochromic materials and the development of novel synthetic methods for creating materials with desirable optical and thermal properties (Zhao et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-11-17(24-12-14)18(21)20-13-19(7-9-23-10-8-19)15-5-3-4-6-16(15)22-2/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDWGVSDDUTWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2618156.png)
![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618159.png)


![1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2618163.png)
![(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2618165.png)




![1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2618172.png)
![(2E)-2-[[4-(trifluoromethoxy)anilino]methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2618173.png)

![(Z)-3-(2-methoxyethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2618177.png)